
Ristocetin sulfate
Structure
2D Structure

Eigenschaften
CAS-Nummer |
11140-99-1 |
---|---|
Molekularformel |
C95H112N8O48S |
Molekulargewicht |
2166.0 g/mol |
IUPAC-Name |
methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |
InChI |
InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4) |
InChI-Schlüssel |
HHRPQUHYQBGHHF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
Aussehen |
Light tan powder |
Synonyme |
Ristocetin Sulfate; Ristomycin Sulfate |
Herkunft des Produkts |
United States |
Beschreibung
Historical Trajectory of Ristocetin (B1679390) Sulfate (B86663) Research
The history of Ristocetin sulfate is a compelling narrative of scientific discovery, unforeseen side effects, and subsequent repurposing that ultimately revolutionized a field of study.
Ristocetin was first isolated in the 1950s from the bacterium Amycolatopsis lurida (formerly Nocardia lurida). wikipedia.orgbiodatacorp.com It was developed as an antibiotic and was found to be particularly effective against gram-positive bacteria. biodatacorp.com Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which disrupts the structural integrity of the bacterial cell wall. biodatacorp.com This mode of action is similar to that of other glycopeptide antibiotics like vancomycin (B549263). nih.gov
The clinical use of Ristocetin was short-lived due to the observation of significant side effects, which serendipitously unveiled its profound utility in a completely different area of medicine.
During its clinical application, Ristocetin was found to cause thrombocytopenia (a low platelet count) and induce platelet agglutination. wikipedia.org This adverse effect, which rendered it unsuitable as a therapeutic antibiotic, caught the attention of researchers in the field of hemostasis.
The discovery that Ristocetin could induce platelet agglutination in the presence of a specific plasma factor led to its repurposing as a laboratory reagent. biodatacorp.comtaylorandfrancis.com This plasma factor was later identified as the von Willebrand factor (VWF), a crucial protein for normal blood clotting. wikipedia.orgbiodatacorp.com This finding marked a significant turning point, shifting Ristocetin's role from a failed antibiotic to a valuable diagnostic and research tool. biodatacorp.com
A key milestone in this transition was the work of Howard and Firkin in 1971, who systematically demonstrated that Ristocetin-induced platelet aggregation was dependent on the presence of VWF. taylorandfrancis.comfritsmafactor.comnih.gov This discovery laid the foundation for the development of crucial laboratory tests. Subsequent research further elucidated the mechanism, showing that Ristocetin facilitates the binding of VWF to the platelet glycoprotein (B1211001) Ib (GPIb) receptor, initiating platelet agglutination. wikipedia.orgnih.gov This understanding solidified Ristocetin's role in the diagnosis and classification of von Willebrand Disease (VWD), the most common inherited bleeding disorder. biodatacorp.comwikipedia.org
Paradigm Shift: From Therapeutic to Diagnostic and Research Tool
Central Role of this compound in Advancing Hemostasis and Platelet Biology Research
This compound has become a cornerstone of hemostasis research, primarily through its application in two key assays: the Ristocetin Cofactor (VWF:RCo) assay and Ristocetin-Induced Platelet Aggregation (RIPA).
The Ristocetin Cofactor (VWF:RCo) assay is a functional test that measures the activity of VWF in plasma. biodatacorp.comlabcorp.combiodatacorp.com In this assay, a patient's plasma is mixed with a standardized suspension of formalin-fixed platelets and Ristocetin. labcorp.com The degree of platelet agglutination is proportional to the functional activity of the patient's VWF. labcorp.combiodatacorp.com This test is fundamental for diagnosing and managing VWD. biodatacorp.commedscape.com
Component | Function in Ristocetin Cofactor Assay |
Patient Plasma | Source of von Willebrand Factor (VWF) to be tested. |
Formalin-fixed Platelets | Provide a standardized surface with Glycoprotein Ib (GPIb) receptors. |
This compound | Induces a conformational change in VWF, enabling it to bind to GPIb. |
The Ristocetin-Induced Platelet Aggregation (RIPA) test assesses the direct aggregation of a patient's own platelets in response to varying concentrations of Ristocetin. wikipedia.org This test is particularly useful for identifying specific subtypes of VWD, such as Type 2B, where platelets show a heightened aggregation response to low concentrations of Ristocetin. wikipedia.orgwikipedia.org It is also instrumental in diagnosing Bernard-Soulier syndrome, a rare platelet disorder characterized by the absence of the GPIb receptor. nih.gov
Beyond diagnostics, this compound serves as a vital research tool to investigate the molecular intricacies of the VWF-GPIb interaction. nih.govnih.gov This interaction is critical for initial platelet adhesion to sites of vascular injury, especially under conditions of high shear stress. nih.gov By using Ristocetin to initiate this interaction in a controlled laboratory setting, researchers can study the signaling pathways within platelets that are triggered by VWF binding and explore the effects of various inhibitors and genetic mutations on this crucial hemostatic process. nih.govnih.gov
The enduring legacy of this compound in medicine is a testament to the often-unpredictable path of scientific discovery. biodatacorp.com From a discontinued (B1498344) antibiotic, it has emerged as an essential reagent that continues to provide invaluable insights into the complex world of hemostasis and platelet biology.
Contributions to Understanding von Willebrand Factor Physiology
This compound has been instrumental in unraveling the complex role of von Willebrand factor (vWF), a large multimeric glycoprotein crucial for normal blood clotting. The compound's ability to promote the interaction between vWF and platelets in laboratory settings forms the basis of the Ristocetin-induced platelet aggregation (RIPA) test and the Ristocetin cofactor (vWF:RCo) assay. These tests are pivotal in the diagnosis and classification of von Willebrand disease (vWD), the most common inherited bleeding disorder in humans.
The mechanism of action, though not fully elucidated, involves Ristocetin inducing a conformational change in vWF, which then allows it to bind to the GpIbα subunit of the platelet GpIb-IX-V complex. nih.gov This binding is a critical initiation step in platelet adhesion to the subendothelium at sites of vascular injury, particularly under conditions of high shear stress.
Research utilizing Ristocetin has demonstrated that the A1 domain of vWF is the primary binding site for GpIbα. nih.gov Studies have identified specific amino acid residues within the A1 domain, such as those in the regions of Cys1237–Pro1251 and Glu1463–Asp1472, that are crucial for this Ristocetin-mediated interaction. practical-haemostasis.com The response of a patient's platelets to varying concentrations of Ristocetin in the RIPA test provides a functional assessment of their vWF. This has enabled the characterization of different subtypes of vWD, each with a distinct molecular defect and corresponding RIPA profile. For instance, in Type 2B vWD, there is a "gain-of-function" mutation in vWF, leading to enhanced binding to GpIbα and causing platelet aggregation at low Ristocetin concentrations, a phenomenon not observed in healthy individuals or other vWD subtypes. wikipedia.orgwikipedia.org
The following table summarizes the characteristic Ristocetin-induced platelet aggregation (RIPA) responses in various subtypes of von Willebrand disease, illustrating the diagnostic power of this research tool.
von Willebrand Disease Subtype | Characteristic Ristocetin-Induced Platelet Aggregation (RIPA) Response | Underlying Molecular Defect |
Type 1 | Hypoactive aggregation with standard Ristocetin concentrations. wikipedia.org | Partial quantitative deficiency of von Willebrand factor. droracle.ai |
Type 2A | Markedly decreased or absent aggregation. wikipedia.org | Absence of high and intermediate molecular weight vWF multimers. taylorandfrancis.com |
Type 2B | Hyperactive aggregation at low Ristocetin concentrations. wikipedia.orgwikipedia.org | "Gain-of-function" mutation in the vWF A1 domain, increasing affinity for GpIbα. taylorandfrancis.com |
Type 2M | Hypoactive aggregation despite the presence of normal vWF multimers. wikipedia.org | Qualitative defect in the vWF A1 domain leading to decreased platelet-dependent function. wikipedia.org |
Type 2N (Normandy) | Normal aggregation. wikipedia.org | Defect in the vWF molecule that impairs its ability to bind to Factor VIII. wikipedia.org |
Type 3 | Absent aggregation. wikipedia.org | Severe or complete deficiency of von Willebrand factor. droracle.ai |
This table provides a simplified overview for illustrative purposes. Clinical diagnosis involves a comprehensive evaluation of various laboratory tests and clinical findings.
Insights into Platelet Glycoprotein Receptor Functionality
The utility of this compound extends beyond the study of vWF to provide critical insights into the function of platelet surface receptors, most notably the glycoprotein Ib-IX-V complex. This complex serves as the primary receptor for vWF, initiating platelet adhesion and subsequent signaling events that lead to platelet activation and thrombus formation.
The indispensable role of the GpIb receptor in Ristocetin-mediated platelet agglutination is starkly demonstrated in patients with Bernard-Soulier syndrome, a rare inherited bleeding disorder. These individuals have a genetic defect leading to a deficiency or dysfunction of the GpIb-IX-V complex. Consequently, their platelets fail to aggregate in the presence of Ristocetin, even with normal levels of vWF. droracle.ai This observation was fundamental in establishing the GpIb-IX-V complex as the specific vWF receptor involved in this interaction.
Further research has pinpointed the GpIbα subunit as the specific component of the complex that binds to the vWF A1 domain. nih.gov The interaction facilitated by Ristocetin has been shown to initiate a cascade of intracellular signaling events within the platelet. Upon binding of the vWF-Ristocetin complex to GpIbα, signaling pathways are activated that lead to an increase in intracellular calcium concentration, activation of protein kinase C, and the synthesis of thromboxane (B8750289) A2. nih.govnih.gov These events are crucial for the subsequent activation of the platelet integrin αIIbβ3, leading to stable platelet aggregation and secretion.
The key molecules and their respective domains involved in the Ristocetin-mediated interaction are detailed in the table below.
Molecule | Key Domain/Region | Function in Ristocetin-Mediated Interaction |
This compound | Dimeric form | Binds to both vWF and the platelet surface, inducing a conformational change in vWF that promotes its binding to GpIbα. iaea.org |
von Willebrand Factor (vWF) | A1 Domain | Contains the binding site for the GpIbα subunit of the platelet receptor. Specific residues within this domain are critical for the interaction. nih.gov |
Glycoprotein Ib-IX-V Complex | GpIbα Subunit | The primary receptor on the platelet surface that binds to the activated vWF A1 domain. nih.gov |
Elucidation of Molecular Mechanisms in Ristocetin Sulfate Induced Platelet Aggregation
Intracellular Signaling Pathways Modulated by Ristocetin (B1679390) Sulfate (B86663)
The binding of von Willebrand factor (vWF) to the platelet GPIb-IX-V receptor, facilitated by ristocetin sulfate, initiates a complex cascade of intracellular signaling events within the platelet. This cascade ultimately culminates in platelet activation and aggregation. cenmed.comwikipedia.orgnih.gov
Initiation of Platelet Activation Cascades
Upon the ristocetin-induced binding of vWF multimers to the platelet membrane glycoprotein (B1211001) Ib (GPIb), a series of distinct biochemical responses are triggered. These responses include the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent generation of phosphatidic acid (PA). nih.gov Concurrently, there is an activation of protein kinase C (PKC) and a notable increase in the concentration of ionized cytoplasmic calcium ([Ca2+]i). nih.gov Furthermore, the synthesis of thromboxane (B8750289) A2 (TXA2) is observed as a downstream event in this signaling pathway. nih.gov
Involvement of Specific Tyrosine Kinases (e.g., Syk, Fyn, Lyn)
Src family tyrosine kinases (SFKs) are recognized as important players in the intracellular signaling pathways initiated by vWF binding to GPIb-IX. nih.gov Among these, Lyn and Fyn have distinct, yet complementary, roles in platelet activation. Lyn, a prominent SFK member, is crucial for GPIb-IX-mediated integrin-dependent platelet stable adhesion and is critically involved in vWF-induced cGMP elevation. nih.gov Fyn, another SFK, contributes to the amplification of the second wave of platelet aggregation induced by modulators like botrocetin/vWF. nih.gov
The role of Syk (spleen tyrosine kinase) in this context has been a subject of conflicting reports. While Syk does undergo tyrosine phosphorylation upon GPIb stimulation, some studies suggest that its kinase activity may not be functionally required for the direct processes of ristocetin/vWF-induced platelet adhesion, agglutination, or secretion. tcmsp-e.comharvard.educiteab.com This indicates that while Syk is part of the signaling response, its enzymatic activity might not be indispensable for the primary events of ristocetin-mediated platelet aggregation, distinguishing it from other platelet activation pathways where Syk plays a more direct catalytic role. tcmsp-e.com
Physicochemical Principles Governing this compound Activity
The ability of this compound to induce platelet agglutination is fundamentally rooted in its distinct physicochemical characteristics, particularly its molecular charge, the presence of specific phenolic groups, and its propensity for dimerization.
Electrostatic Interactions in Platelet and vWF Binding
The reduction in the net negative charge of the platelet surface by the binding of positively charged ristocetin is central to the electrostatic mechanism of agglutination. This charge neutralization is hypothesized to decrease the natural electrostatic repulsion that exists between individual platelets and/or between platelets and the negatively charged von Willebrand factor. nih.govcenmed.comnih.govcdutcm.edu.cnguidetomalariapharmacology.org By diminishing these repulsive forces, ristocetin facilitates the bridging function of the large, multimeric vWF molecule, allowing it to form connections between platelets and thereby induce their agglutination. nih.govcenmed.comnih.govcdutcm.edu.cnguidetomalariapharmacology.org The vWF-binding site on the platelet glycoprotein Ib alpha chain (GPIbα) is known to engage with vWF predominantly through electrostatic interactions, further highlighting the critical role of charge in this binding process. nih.govbjmu.edu.cn Ristocetin specifically promotes the binding of vWF to the GPIb complex by modulating these crucial electrostatic forces. citeab.comnih.gov
Dimerization State of this compound and its Functional Implications in Binding
Ristocetin A, a primary component of ristocetin, has been shown to exist in a dimeric state when in aqueous solution. cdutcm.edu.cnmdpi.comwikipedia.org This dimerization is not merely a structural curiosity but holds significant functional implications for its biological activity. Research indicates that the initial rates of protein flocculation, the agglutination of formalin-fixed platelets, and the binding of ristocetin to formalin-fixed platelets are all higher-order processes that are directly dependent on the concentration of ristocetin dimers. cdutcm.edu.cn This strongly suggests that the dimeric form of ristocetin is the functionally active species responsible for these observed phenomena.
The proposed mechanism involves these bifunctional ristocetin dimers acting as cross-linking agents, connecting proteins that possess multiple copies of a common recognition site. cdutcm.edu.cn From a structural perspective, ristocetin A forms a "back-to-back" dimer, which creates specific concave binding pockets. These pockets are essential for the recognition and binding of target peptides, such as those found in bacterial cell walls. mdpi.comwikipedia.org In the context of platelet aggregation, this dimerization is believed to be intricately linked to ristocetin's capacity to induce a critical conformational change in the von Willebrand factor molecule. This conformational shift exposes previously hidden binding sites on vWF for platelets, thereby facilitating the crucial interaction with the GPIbα receptor and leading to platelet agglutination. cenmed.comwikipedia.org
Biosynthesis and Structural Aspects of Ristocetin Sulfate
Microbiological Origin and Production Pathways
The production of Ristocetin (B1679390) sulfate (B86663) is attributed to a specific actinomycete, with its isolation from fermentation broths requiring multi-step purification processes.
Ristocetin is a secondary metabolite produced by the Gram-positive bacterium Nocardia lurida (now reclassified as Amycolatopsis lurida). nih.govsecondarymetabolites.orgnih.gov This soil-dwelling actinomycete synthesizes Ristocetin as a mixture of two main components, Ristocetin A and Ristocetin B, which differ in their glycosylation patterns. secondarymetabolites.org The production of these compounds occurs during the stationary phase of growth in submerged fermentation cultures. nih.gov The biosynthetic gene cluster responsible for Ristocetin A production in Amycolatopsis lurida has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000418. secondarymetabolites.org
The isolation and purification of Ristocetin from the fermentation broth of Nocardia lurida is a multi-step process designed to separate the desired antibiotic from a complex mixture of cellular components and other metabolites. An early method for isolating Ristocetin involved the following key steps:
Adsorption to Activated Carbon: The filtered fermentation broth is treated with activated carbon, which adsorbs the Ristocetin molecules.
Elution: The Ristocetin is then eluted from the carbon using an acidified aqueous organic solvent, such as aqueous acetone.
Chromatography: The eluate is further purified using column chromatography, often employing a combination of different stationary phases to separate Ristocetin A and B from each other and from remaining impurities.
Modern purification techniques, such as high-performance liquid chromatography (HPLC), have been developed for the analytical and preparative separation of vancomycin-type antibiotics, including Ristocetin. nih.gov These methods offer higher resolution and faster separation times compared to older chromatographic techniques. For instance, reversed-phase HPLC using specific mobile phases can effectively separate Ristocetin A from other related glycopeptides. nih.gov
Precursor Incorporation and Metabolic Studies in Ristocetin Sulfate Biosynthesis
The intricate structure of this compound is assembled from amino acid and sugar precursors through a series of enzymatic reactions.
The biosynthesis of the Ristocetin aglycone is carried out by a large non-ribosomal peptide synthetase (NRPS) complex encoded within the biosynthetic gene cluster. secondarymetabolites.org This enzymatic assembly line activates and incorporates the individual amino acid precursors, followed by cyclization reactions to form the characteristic cross-linked heptapeptide (B1575542) backbone.
The addition of the sulfate group is a late step in the biosynthesis of sulfated glycopeptide antibiotics. nih.govresearchgate.net In the biosynthesis of A47934, a related sulfated glycopeptide, a specific sulfotransferase, StaL, catalyzes the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the fully formed heptapeptide aglycone. nih.govresearchgate.net This sulfation occurs on the phenolic hydroxyl group of the N-terminal 4-hydroxy-L-phenylglycine residue. researchgate.net The Ristocetin biosynthetic gene cluster is expected to contain a similar sulfotransferase responsible for the specific sulfation of its aglycone. This enzymatic modification contributes to the final chemical properties and biological activity of this compound.
Comparative Biosynthesis with Other Glycopeptide Antibiotics (e.g., Vancomycin (B549263), Teicoplanin)
The biosynthesis of Ristocetin shares many similarities with that of other well-characterized glycopeptide antibiotics such as vancomycin and teicoplanin, yet also possesses distinct features.
The core heptapeptide scaffold of these antibiotics is assembled by a non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene clusters for vancomycin, teicoplanin, and Ristocetin all contain genes encoding these large, multi-domain enzymes. pnas.orgmst.edu Furthermore, the pathways for the synthesis of the non-proteinogenic amino acid precursors, such as HPG and DHPG, are conserved across these glycopeptide producers. pnas.orgnih.gov
Key differences arise in the tailoring steps that follow the formation of the aglycone. For example, vancomycin and teicoplanin contain chloro-substituted aromatic rings, a feature absent in Ristocetin A. mst.edu Consequently, the Ristocetin biosynthetic gene cluster lacks the halogenase enzymes found in the vancomycin and teicoplanin clusters. The glycosylation patterns also differ significantly between these antibiotics. Ristocetin A possesses a unique tetrasaccharide moiety and two other sugar residues, which are attached by specific glycosyltransferases encoded within its gene cluster. mst.edu In contrast, vancomycin has a disaccharide, and teicoplanin has three monosaccharides. mst.edu
The sulfation of Ristocetin is another distinguishing feature. While teicoplanin is not sulfated, other glycopeptide antibiotics like A47934 are. nih.govresearchgate.net The presence of a sulfotransferase gene in the Ristocetin cluster highlights a key divergence from the vancomycin and teicoplanin biosynthetic pathways and contributes to the unique chemical identity of this compound.
Advanced Structural Characterization of this compound (e.g., X-Ray Crystallography of Ristocetin A Sulfate)
The three-dimensional architecture of Ristocetin A, a primary component of the Ristocetin complex, has been elucidated through high-resolution structural analysis techniques, most notably single-crystal X-ray crystallography. These studies provide critical insights into its molecular conformation, dimerization, and the structural basis of its interactions.
Research findings have shown that the sulfate salt of Ristocetin A crystallizes in the P2₁ monoclinic space group, forming a homodimer within the asymmetric unit. researchgate.netresearchgate.net Like other glycopeptide antibiotics, the two Ristocetin A molecules are linked in a "back-to-back" fashion. researchgate.net This dimerization is mediated by four intermolecular peptide bonds that create a twisted β-sheet, a structural feature that exposes the concave binding pockets to the exterior of the dimer. researchgate.netresearchgate.net The crystal structure of Ristocetin A in a complex with a bacterial cell-wall peptide mimetic has been determined at a resolution of 1.0 Å, providing a highly detailed view of its binding interactions. researchgate.netnih.gov
A key feature of the Ristocetin A structure is its extensive glycosylation. The tetracyclic peptide core is decorated with multiple sugar residues, including a tetrasaccharide moiety. researchgate.net In the ligand-free dimeric structure, the two large tetrasaccharide portions adopt an anti/anti orientation. researchgate.net However, there are notable conformational differences between the two subunits of the dimer. These differences are particularly evident in the terminal arabinose sugar, leading to one tetrasaccharide chain being in an "extended" or open conformation, while the other is in a "bent" or closed state. researchgate.net This conformational asymmetry is a distinguishing feature of the ligand-free dimer. researchgate.net
The cross-linked side chains of the peptide backbone form a rigid tetracyclic structure. researchgate.net This aglycone framework, in conjunction with the sugar moieties, creates a well-defined binding pocket. Specifically, a mannose sugar attached to amino acid residue 7 at the C-terminal end of the peptide forms a hydrogen bond with a hydroxyl group on the side chain of residue 1 at the N-terminal end. researchgate.net This interaction, involving the side chains of residues 1 and 7 along with the mannose sugar, effectively forms the floor of the ligand-binding pocket. researchgate.net
While X-ray crystallography provides a static, high-resolution picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the structure and dynamics in solution. nih.govrsc.org Early NMR studies were instrumental in characterizing the unusual amino acid components obtained from the acid hydrolysis of Ristocetin A. nih.gov More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal spatial proximities between atoms, complementing the crystallographic data by providing insights into the molecule's solution-state conformation and its interactions with other molecules. rsc.org
Parameter | Value | Source(s) |
Compound | Ristocetin A sulfate | researchgate.netresearchgate.net |
Crystal System | Monoclinic | researchgate.net |
Space Group | P2₁ | researchgate.netresearchgate.net |
Unit Cell Content | Homodimer | researchgate.netresearchgate.net |
Resolution (complexed) | 1.0 Å | researchgate.netnih.gov |
Dimer Interface | Back-to-back via twisted β-sheet | researchgate.netresearchgate.net |
Tetrasaccharide Conformation (Ligand-Free) | anti/anti orientation with extended and bent forms | researchgate.net |
Advanced Research Methodologies and Experimental Systems Utilizing Ristocetin Sulfate
Quantitative and Qualitative Assessment of von Willebrand Factor Activity
Ristocetin (B1679390) sulfate (B86663) is integral to both quantitative and qualitative assessments of VWF activity. These assays are fundamental in the research and diagnosis of von Willebrand Disease (VWD), the most common inherited bleeding disorder, which is characterized by deficient or defective VWF. nih.govkidshealth.org The assays differentiate between a simple deficiency in the quantity of VWF and qualitative defects where the VWF protein is present but dysfunctional.
Ristocetin Cofactor Activity (VWF:RCo) Assay in Research Settings
The Ristocetin Cofactor Activity (VWF:RCo) assay is a cornerstone functional test that measures the ability of a patient's plasma VWF to agglutinate platelets in the presence of ristocetin. nih.govpractical-haemostasis.com The rate of agglutination is proportional to the activity of VWF in the sample. practical-haemostasis.com This assay is essential for the laboratory diagnosis of VWD and for monitoring therapy. researchgate.netnih.govelsevier.com It is considered a standard and widely used test for this purpose. nih.gov However, traditional manual VWF:RCo assays are known for high intra- and inter-assay imprecision and for being time-consuming. nih.gov The VWF:RCo to VWF antigen (VWF:Ag) ratio is a crucial parameter derived from this assay, where a ratio of less than 0.7 can suggest the presence of a dysfunctional VWF, characteristic of Type 2 VWD. nih.govpractical-haemostasis.com
The classic VWF:RCo assay utilizes formalin-fixed platelets. wikipedia.orgnih.gov Formalin treatment stabilizes the platelets, preserving the essential GPIb receptors on their surface while rendering them metabolically inactive. researchgate.net This inactivation ensures that the observed agglutination is a direct result of the VWF-GPIb interaction facilitated by ristocetin, rather than active platelet aggregation processes. wikipedia.org
The assay principle involves mixing the patient's platelet-poor plasma, which contains their VWF, with a standardized preparation of these formalin-fixed platelets and a specific concentration of ristocetin. bloodworksnw.orglabcorp.com Ristocetin induces a conformational change in the VWF molecule, allowing it to bind to the GPIb receptors on the fixed platelets, causing them to agglutinate. researchgate.netpractical-haemostasis.com The extent of this agglutination is typically measured photo-optically using a platelet aggregometer, where the change in light transmission through the suspension is proportional to the VWF activity in the plasma sample. researchgate.netlabcorp.comresearchgate.net
Table 1: Key Components of Formalin-Fixed Platelet Agglutination Assay (VWF:RCo)
Component | Role in the Assay | Scientific Principle |
Patient Plasma | Source of von Willebrand Factor (VWF) | The assay quantifies the functional activity of the VWF present in the test plasma. bloodworksnw.org |
Formalin-Fixed Platelets | Standardized source of GPIb receptors | Formalin fixation preserves platelet structure and GPIb receptors but prevents active platelet metabolism and secretion, ensuring passive agglutination. wikipedia.orgresearchgate.net |
Ristocetin Sulfate | Inducer of VWF-GPIb binding | Ristocetin facilitates the interaction between VWF and platelet GPIb, which does not spontaneously occur in a static environment. researchgate.netpractical-haemostasis.com |
Aggregometer | Detection System | Measures the increase in light transmittance as platelets agglutinate, providing a quantitative measure of VWF activity. researchgate.netresearchgate.net |
Given the high variability of traditional VWF:RCo assays, significant research has focused on methodological refinements and standardization to improve accuracy and reproducibility. nih.govnih.gov
Automation: A major advancement has been the automation of the VWF:RCo assay on coagulometers. nih.gov Automated systems offer improved precision, with coefficients of variation (CVs) around 10% compared to 19% for manual aggregometric methods. nih.gov Automation reduces manual errors, improves throughput, and makes the test more feasible for routine diagnostic use. nih.gov
Flow Cytometry: A highly sensitive and specific VWF:RCo assay has been developed using flow cytometry. researchgate.netnih.govelsevier.com This method uses fluorochrome-labeled fixed platelets. When VWF and ristocetin are present, microaggregates of platelets form, which can be detected and quantified by the flow cytometer as double-positive events. practical-haemostasis.comresearchgate.netnih.govelsevier.com This technique has shown excellent correlation with manual methods and offers increased sensitivity, which is particularly valuable for identifying type 2 VWD variants. nih.gov
Alternative Methods: To circumvent issues related to ristocetin itself (such as variability between lots and interference from certain VWF gene polymorphisms), newer assays have been developed. nih.govnih.gov These include:
VWF:GPIbR: These automated assays use recombinant wild-type GPIb fragments coated onto latex particles. Ristocetin is still required to induce binding of plasma VWF to the GPIb fragments. nih.govresearchgate.net
VWF:GPIbM: These assays utilize recombinant GPIb fragments that contain "gain-of-function" mutations. These mutations allow the GPIb fragment to bind VWF spontaneously without the need for ristocetin. nih.gov
VWF:Ab: These assays employ monoclonal antibodies that specifically recognize the functional GPIb-binding epitope on the VWF A1 domain, also eliminating the need for ristocetin. nih.govpractical-haemostasis.com
These newer methods generally offer better precision and sensitivity compared to the classic VWF:RCo assay. nih.gov
Molecular Interaction Studies with Recombinant Proteins and Synthetic Constructs
The use of recombinant DNA technology to produce purified proteins and synthetic peptide constructs has revolutionized the study of molecular interactions. These systems provide a controlled environment to investigate the precise binding events between vWF, GPIbα, and ristocetin, free from the complexities of whole plasma or cellular systems.
Expression systems that produce recombinant vWF (rVWF) and recombinant fragments of the GPIb-IX-V complex, particularly the vWF-binding domain of GPIbα (rGPIbα), are central to modern molecular interaction studies. nih.govnih.gov These tools allow researchers to:
Investigate Structure-Function Relationships: By introducing specific mutations into the recombinant proteins, scientists can identify critical domains and amino acid residues involved in the interaction. For example, studies with rVWF containing a P1467S mutation demonstrated a significant decrease in ristocetin-induced binding to platelets, confirming that this region is crucial for the ristocetin-mediated interaction, even though the protein's function under physiological shear stress remained normal. nih.gov
Analyze the Role of Post-Translational Modifications: The importance of glycosylation has been explored using rVWF. Research has shown that vWF deficient in O-linked glycans has a reduced ability to bind to platelets in the presence of ristocetin, indicating that these carbohydrate structures play a role in the interaction. nih.gov
Develop Improved Diagnostic Assays: Traditional LTA-based ristocetin cofactor assays can have high variability. nih.gov To overcome this, new ELISA-based methods have been developed. In these assays, a microtiter plate is coated with a monoclonal antibody that captures rGPIbα, which then binds to plasma vWF in the presence of ristocetin. nih.govpractical-haemostasis.com This approach offers higher sensitivity and reproducibility for measuring vWF activity, improving the diagnostic accuracy for VWD. nih.gov
Table: Comparison of Assay Platforms for Ristocetin-Mediated Interactions
Assay Platform | Principle | Key Advantage | Key Disadvantage | References |
---|---|---|---|---|
Light Transmission Aggregometry (LTA) | Measures agglutination of platelets in PRP via changes in light transmission. | Provides a global assessment of the vWF-platelet axis function. | High intra- and inter-assay variability; low sensitivity for VWF levels <15 IU/dL. | nih.gov, nih.gov, nih.gov |
Flow Cytometry | Quantifies fluorescently-labeled vWF binding to individual platelets. | High sensitivity and specificity; excellent for differentiating complex subtypes like 2B VWD and PT-VWD. | Requires specialized equipment and expertise. | nih.gov, elsevier.com |
| Recombinant Protein ELISA | Immobilized rGPIbα captures plasma vWF in the presence of ristocetin, which is then detected by a labeled antibody. | High sensitivity and reproducibility; suitable for automation and high-throughput screening. | Measures a specific binding event, not the full biological process of agglutination. | nih.gov, practical-haemostasis.com |
Magnetic bead-based affinity assays are a versatile and efficient method for studying and quantifying protein-protein interactions. nih.goviba-lifesciences.com This technique is particularly well-suited for pull-down assays to confirm predicted interactions or discover new binding partners. iba-lifesciences.com
In the context of ristocetin-mediated interactions, this methodology can be applied as follows:
Immobilization: Magnetic beads are coated with a "bait" protein, such as a recombinant fragment of GPIbα or a specific monoclonal antibody that orients the rGPIbα correctly. practical-haemostasis.comiba-lifesciences.com
Incubation: The beads are incubated with a sample containing the "prey" protein (e.g., plasma vWF or a recombinant vWF fragment) along with ristocetin to facilitate the interaction. practical-haemostasis.comnih.gov
Separation: A magnetic field is applied to rapidly and efficiently separate the beads, along with the entire bait-prey complex, from the unbound components in the solution. nih.govsigmaaldrich.com
Quantification: The amount of prey protein bound to the beads is quantified, often using techniques like chemiluminescence with a labeled secondary antibody. practical-haemostasis.com
This approach has been successfully integrated into automated diagnostic systems for measuring vWF:RCo activity. practical-haemostasis.com An assay using a recombinant GPIbα fragment coated on magnetic particles in the presence of a ristocetin-containing buffer allows for the sensitive detection of vWF activity via a chemiluminescent signal, demonstrating the practical application of this advanced methodology. practical-haemostasis.com
Chemical Modification Studies of this compound and Analogs to Probe Mechanisms
The elucidation of the mechanism by which this compound induces platelet agglutination has been significantly advanced by chemical modification studies of the ristocetin molecule and its structural analogs, most notably vancomycin (B549263). These investigations have been instrumental in identifying the key chemical moieties required for its biological activity, particularly its interaction with von Willebrand factor (vWF) and platelets.
Early research focused on identifying the functional groups on the ristocetin molecule essential for its platelet-agglutinating effect. Through targeted chemical alterations, scientists were able to correlate specific structural features with functional outcomes. A pivotal study involved the modification of ristocetin's phenolic groups. nih.gov When these groups were altered, a concurrent loss of both antibiotic and platelet-agglutinating activities was observed. nih.govjci.org This finding strongly suggested that the phenolic groups are critical for the biological functions of ristocetin. nih.govjci.org Further supporting this, the restoration of these phenolic groups through chemical means led to the recovery of both activities. nih.govjci.org
The role of electrostatic charge in ristocetin-induced agglutination has also been a central theme in these mechanistic studies. nih.govnih.gov Ristocetin possesses a net positive charge at physiological pH, a characteristic that was hypothesized to be crucial for its function. nih.gov To investigate this, researchers turned to vancomycin, an antibiotic structurally similar to ristocetin. nih.govnih.gov A key difference between the two molecules is that vancomycin has a free carboxyl group, which imparts a less positive charge compared to ristocetin. nih.gov Notably, vancomycin does not induce platelet agglutination and can even inhibit the action of ristocetin. nih.govnih.gov
In a landmark experiment, the carboxyl group of vancomycin was chemically neutralized, thereby increasing its net positive charge to be more akin to that of ristocetin. nih.govnih.gov This modification, coupled with the restoration of its phenolic groups, conferred platelet-agglutinating properties upon the previously inactive vancomycin molecule. nih.govnih.gov This demonstrated that a strong positive charge is a critical requirement for inducing platelet agglutination, likely by reducing the electrostatic repulsion between negatively charged platelets and vWF. nih.govnih.gov
These chemical modification studies have led to a proposed model for ristocetin's mechanism of action. It is suggested that the positively charged ristocetin molecule binds via its phenolic groups to the platelet surface. nih.govnih.gov This binding neutralizes the local negative charge on the platelet membrane, thereby facilitating the bridging of platelets by the large vWF multimers, leading to agglutination. nih.govnih.gov
The table below summarizes the key findings from chemical modification studies of ristocetin and its analog, vancomycin.
Compound/Analog | Chemical Modification | Effect on Platelet Agglutination | Implied Role of Modified Group |
Ristocetin | Alteration of phenolic groups | Loss of activity nih.govjci.org | Essential for binding/activity |
Modified Ristocetin | Restoration of phenolic groups | Activity restored nih.govjci.org | Confirms essential nature of phenolic groups |
Vancomycin | None (native state) | No agglutination; inhibitory effect nih.govnih.gov | Free carboxyl group (less positive charge) prevents agglutination |
Modified Vancomycin | Neutralization of carboxyl group and restoration of phenolic groups | Induces platelet agglutination nih.govnih.gov | Strong positive charge is critical for activity |
Critical Evaluation of Ristocetin Sulfate in Research Applications and Future Perspectives
Methodological Challenges and Limitations in Ristocetin (B1679390) Sulfate-Dependent Assays
Despite its widespread use, ristocetin sulfate-dependent assays, such as the VWF Ristocetin Cofactor (VWF:RCo) assay, face inherent challenges that can affect their accuracy and reproducibility. practical-haemostasis.com
Non-Specific Protein Flocculation at Elevated Ristocetin Sulfate (B86663) Concentrations (e.g., fibrinogen, albumin)
One significant limitation of this compound is its potential to induce non-specific protein flocculation, particularly at higher concentrations. Ristocetin is known to interact with various proteins beyond VWF. For instance, elevated concentrations of ristocetin can cause the flocculation of fibrinogen and albumin, leading to interference with assay results. researchgate.net This non-specific interaction is thought to be related to ristocetin's positive charge, which can reverse negatively charged groups on proteins, thereby reducing electrostatic repulsion and promoting aggregation. researchgate.netnih.gov This phenomenon can lead to inaccurate measurements and complicate the interpretation of VWF activity, as the observed aggregation may not solely reflect VWF-platelet interactions.
Impact of von Willebrand Factor Polymorphisms and Sequence Variations on Assay Results
Genetic variations and polymorphisms within the VWF gene can significantly impact the results of this compound-dependent assays. Certain common genetic variants, such as p.P1467S and p.D1472H in the VWF A1 domain, affect the ability of ristocetin to bind to VWF. practical-haemostasis.comresearchgate.netcryopep.frresearchgate.net These polymorphisms can lead to artifactually low VWF:RCo assay results, even when the patient's VWF function in vivo is normal and not associated with a bleeding disorder. practical-haemostasis.comresearchgate.netcryopep.frresearchgate.netnih.gov For example, the P1467S mutation, located in a known ristocetin-binding region of the A1 domain, results in a significant decrease in ristocetin-induced binding to recombinant GPIb, while VWF function under shear stress remains normal. researchgate.netresearchgate.netnih.govnih.gov This highlights a critical discrepancy between in vitro assay performance and in vivo physiological function, potentially leading to misdiagnosis of VWD, particularly Type 2M. researchgate.netresearchgate.netnih.gov
Inter-Laboratory Variability and Standardization Issues in Research Assays
This compound-dependent assays are notorious for their high intra-laboratory and inter-laboratory variability. practical-haemostasis.comwfh.orgcoagulationassays.comiacld.comnih.gov This variability can lead to inconsistent results across different testing sites, posing a significant challenge for the standardization of VWF activity measurements in research and clinical settings. Factors contributing to this variability include differences in the source and concentration of ristocetin, the type and preparation of platelets (e.g., fresh, formalin-fixed, or lyophilized), and the specific instrumentation and methodologies used by different laboratories. practical-haemostasis.comwfh.orgnih.gov The coefficient of variation (CV) for VWF:RCo assays can be substantial, ranging from 14.6% to 23.5% for normal samples and even higher (24.3% to 44.8%) for samples with low activity. wfh.org This lack of standardization complicates the comparison of research findings and the establishment of universally accepted diagnostic criteria for VWD.
Development of Novel and Physiologically Relevant Assays Beyond this compound
To address the limitations of this compound-dependent assays, significant efforts have been directed towards developing novel and more physiologically relevant assays for VWF activity. These newer assays aim to mimic the in vivo interaction between VWF and platelets more accurately, often by eliminating the need for ristocetin or by using recombinant components. coagulationassays.comfishersci.comfluoroprobe.comnih.gov
One such advancement is the VWF:GPIbM assay (VWF:glycoprotein-IbM), which utilizes recombinant GPIbα molecules engineered with gain-of-function mutations. These mutations enable the GPIb variant to bind to the A1 domain of VWF without the need for ristocetin. researchgate.netcryopep.frnih.govwfh.orgcoagulationassays.comnih.gov The VWF:GPIbM assay has demonstrated improved precision and sensitivity compared to VWF:RCo, with lower intra- and inter-laboratory variability. cryopep.frwfh.orgcoagulationassays.comnih.gov Another alternative is the VWF:GPIbR assay (VWF:glycoprotein-IbR), which still uses ristocetin but employs recombinant GPIb fragments adhered to microparticles instead of whole platelets. While more sensitive and less variable than VWF:RCo, VWF:GPIbR may still be susceptible to the same genetic variants that affect ristocetin binding. cryopep.frwfh.orgcoagulationassays.comiacld.com Additionally, VWF collagen-binding assays (VWF:CB) measure the binding of VWF to collagen, preferentially detecting high molecular weight multimers, and offer a different functional assessment of VWF. practical-haemostasis.com These alternative assays, by providing a more accurate reflection of VWF function, contribute to a better diagnosis and classification of VWD, particularly in cases where ristocetin-based assays yield misleading results. researchgate.netcryopep.frnih.govcoagulationassays.comnih.gov
Expanding the Scope of this compound Research in Hemostatic Imbalance Mechanisms
Beyond its established role in diagnosing VWD, research involving this compound can be expanded to further elucidate broader mechanisms of hemostatic imbalance. Ristocetin's ability to induce VWF conformational changes and expose its GPIb binding site offers a valuable tool for studying the dynamic interplay between VWF, platelets, and other components of the coagulation cascade under various physiological and pathological conditions. biodatacorp.comuni-hamburg.denih.gov
Researchers can utilize ristocetin to investigate how VWF activation contributes to both thrombotic and hemorrhagic disorders. For instance, studying the effects of different ristocetin concentrations on VWF multimer distribution and platelet aggregation in various patient populations could provide insights into the underlying mechanisms of prothrombotic states or mild bleeding tendencies not directly linked to classical VWD. biodatacorp.comresearchgate.net Furthermore, ristocetin can be employed to explore the impact of inflammatory mediators or other circulating factors on VWF function and platelet reactivity, thereby contributing to a more comprehensive understanding of thromboinflammation and its role in various diseases. biodatacorp.com The continued use of ristocetin as a research tool, alongside more physiologically relevant assays, can help unravel the complex regulatory mechanisms that maintain hemostatic balance and contribute to the development of novel therapeutic strategies for hemostatic imbalances. biodatacorp.comresearchgate.netclinical-laboratory-diagnostics.com
Unexplored Molecular Targets and Interacting Partners of this compound
While the primary interaction of this compound with VWF and its role in inducing VWF-GPIb binding are well-characterized, there may be unexplored molecular targets and interacting partners of this compound within the complex biological environment. Ristocetin, as a glycopeptide antibiotic, possesses structural features that could allow for interactions with other biomolecules beyond its well-known role in hemostasis. fishersci.nl
Research could delve into identifying other proteins, lipids, or carbohydrates that might bind to this compound, potentially influencing cellular processes or assay outcomes in subtle ways. For example, given its cationic charge and ability to interact with negatively charged groups, further investigation into its potential interactions with other plasma proteins or cell surface receptors could reveal novel insights. researchgate.netnih.gov Studies have shown that ristocetin's mechanism of action involves both a binding requirement mediated through phenolic groups and a strong positive charge requirement. nih.gov Exploring these less-understood interactions could uncover previously unrecognized effects of this compound, leading to a more complete understanding of its pharmacological properties and its utility as a research probe. This could also help in refining existing assays or developing new applications for this compound in other areas of biological research. One study has explored the interaction of ristocetin-activated VWF with β2-glycoprotein I, suggesting potential broader interactions within the coagulation system. nih.gov
Bioengineering and Synthetic Biology Approaches Leveraging this compound Mechanisms
This compound, a prominent glycopeptide antibiotic (GPA), exhibits a multifaceted mechanism of action, encompassing both potent antibacterial activity and a unique role in mediating platelet aggregation. These distinct biological functions position this compound as a compelling target for investigation within the burgeoning fields of bioengineering and synthetic biology. Synthetic biology, with its capacity to engineer biological systems and expand the chemical diversity of natural products, offers innovative avenues to leverage this compound's inherent properties for novel applications, particularly in addressing challenges such as antimicrobial resistance and developing advanced diagnostic or therapeutic tools. mims.comfishersci.se
Leveraging Antibiotic Mechanisms through Synthetic Biology
Glycopeptide antibiotics, including this compound, are critical agents against Gram-positive bacteria, primarily by inhibiting bacterial cell wall synthesis through binding to the acyl-D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. mims.comnih.gov The emergence of antibiotic resistance necessitates the discovery and development of new GPA derivatives with enhanced efficacy or altered mechanisms to circumvent resistance. Synthetic biology provides a robust framework for this endeavor by enabling the manipulation of biosynthetic pathways and the introduction of novel modifications to existing GPA scaffolds. mims.comfishersci.semims.com
Key to this approach is the strategic utilization of tailoring enzymes that naturally modify GPA structures. This compound itself is a product of such modifications, notably featuring sulfation and glycosylation. Sulfation, a relatively uncommon but significant modification in bacterial natural products, imparts a negative charge to the GPA backbone and has been shown to play a crucial role in evading the induction of antibiotic resistance. mims.commims.com Bioengineering efforts can leverage sulfotransferases to introduce or modify sulfation patterns on this compound or other GPA scaffolds, potentially yielding compounds with improved resistance profiles or pharmacokinetic properties. mims.commims.com
Similarly, glycosylation, another prevalent modification in GPAs, offers extensive opportunities for diversification. Ristocetin's heptapeptide (B1575542) scaffold is naturally glucosylated at the 4-hydroxyphenylglycine (Hpg4) residue and modified with mannose at the 3,5-dihydroxyphenylglycine (Dpg7) residue via specific mannosyltransferases. mims.com Synthetic biology can harness glycosyltransferases to create diverse libraries of this compound derivatives with varied sugar moieties, which can influence solubility, stability, and target binding affinity. mims.com The detailed structural understanding of Ristocetin's dimerization and its interaction with D-Ala-D-Ala peptides provides a molecular blueprint for rational design, allowing for targeted engineering of its binding pocket to overcome resistance mechanisms, such as the D-Ala-D-Lac substitution seen in vancomycin-resistant strains. mims.comnih.gov
Furthermore, advanced synthetic biology platforms, such as the "GPAHex" system, exemplify the potential for heterologous expression and discovery of novel GPAs. These platforms facilitate the cloning and manipulation of large biosynthetic gene clusters, enabling the production of new GPA types, including those with distinct mechanisms of action like Type V GPAs (e.g., corbomycin, rimomycin, misaugamycin) that inhibit autolysins rather than D-Ala-D-Ala binding. fishersci.senih.govmcmaster.ca While Ristocetin is a Type III GPA, the principles and tools developed for such platforms are broadly applicable to engineering and diversifying the this compound scaffold.
Leveraging Platelet Aggregation Mechanisms in Bioengineering
Beyond its antibiotic properties, this compound is well-known for its ability to induce platelet aggregation, a mechanism widely utilized in diagnostic assays for von Willebrand disease. wikipedia.orgnih.govnih.gov This unique function stems from Ristocetin's capacity to mediate the interaction between von Willebrand Factor (vWF), a large multimeric glycoprotein (B1211001) crucial for hemostasis, and the platelet membrane glycoprotein Ibα (GpIbα). nih.govnih.govmcmaster.ca Ristocetin binds to vWF, inducing a conformational change that exposes binding sites for platelets, and also interacts with the platelet surface itself, thereby facilitating platelet adhesion and agglutination. nih.govmcmaster.ca
The precise and well-characterized interaction of this compound with vWF and GpIbα presents significant opportunities for bioengineering applications, particularly in the development of advanced diagnostic tools and biomaterials. For instance, the specific binding mechanism could be leveraged to design highly sensitive and selective biosensors for the detection and quantification of vWF or GpIbα in biological samples, offering improved diagnostics for hemostatic disorders. nih.govnih.gov
In the realm of biomaterials, this compound or its engineered derivatives could be incorporated into surfaces designed to modulate platelet adhesion. This has implications for medical devices that come into contact with blood, such as stents, catheters, and artificial organs, where controlled platelet interaction is critical for preventing thrombosis or promoting desired hemostatic responses. Furthermore, the ability of Ristocetin to induce specific protein-protein interactions could be explored in targeted drug delivery systems, where the compound might serve as a molecular "hook" to direct therapeutic agents to sites of vascular injury or other platelet-rich areas.
Future Perspectives
The dual mechanisms of this compound—antibacterial and platelet-modulating—offer a rich landscape for future bioengineering and synthetic biology research. By applying advanced genetic and enzymatic engineering techniques, it is possible to design and synthesize novel this compound analogs with optimized properties, such as enhanced antibacterial activity against resistant strains, reduced off-target effects, or improved diagnostic performance. The continued elucidation of its molecular interactions, coupled with advancements in synthetic biology toolkits, will undoubtedly unlock new therapeutic and diagnostic applications for this versatile compound.
Q & A
Q. How should Ristocetin sulfate be stored and handled to maintain stability in laboratory settings?
this compound should be stored at 2–8°C in powder form to prevent degradation. For in vivo studies, reconstituted solutions in solvents like DMSO or saline should be stored at -80°C for long-term use (up to 6 months) or -20°C for short-term (1 month). Safety protocols include avoiding inhalation (S22) and skin/eye contact (S24/25) due to its hygroscopic and irritant properties .
Q. What methods are recommended for preparing stable stock solutions of this compound for in vitro assays?
Dissolve this compound in DMSO (50–100 mg/mL stock), then dilute with aqueous buffers (e.g., PBS or saline). For solubility challenges, use co-solvents like PEG300 or Tween 80 (e.g., DMSO:PEG300:Tween 80:Saline = 10:40:5:45). Vortex or sonicate to ensure homogeneity, and confirm solubility via spectrophotometry or HPLC .
Q. How can researchers validate the purity of this compound batches for experimental use?
Employ analytical techniques such as HPLC (≥95% purity threshold), mass spectrometry (to confirm molecular weight, 2166 g/mol), and UV-Vis spectroscopy (peak at 280 nm for aromatic residues). Cross-reference with CAS 1404-55-3 and EINECS 215-770-5 certifications .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s mechanism in platelet aggregation assays?
Use a PICOT framework:
- P opulation: Human platelet-rich plasma (PRP).
- I ntervention: Titration of this compound (0.5–2.0 mg/mL).
- C omparison: Negative controls (saline) and von Willebrand factor (vWF)-deficient samples.
- O utcome: Aggregation measured via turbidimetry (OD600).
- T ime: Real-time monitoring over 10–30 minutes. Include blinding and randomization to reduce bias .
Q. How should researchers address contradictory data in this compound’s dose-dependent effects on bacterial growth inhibition?
Perform meta-analysis of existing studies (e.g., MIC values against Gram-positive bacteria) and assess variables like bacterial strain variability, solvent interference (e.g., DMSO toxicity), and assay conditions (pH, temperature). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and validate with dose-response curves .
Q. What methodologies optimize this compound’s bioavailability in in vivo pharmacokinetic studies?
For murine models, use intraperitoneal (IP) or intravenous (IV) formulations:
Q. How can structural elucidation techniques clarify this compound’s interaction with bacterial cell walls?
Combine surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to lipid II, and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Validate with cryo-EM to visualize binding sites on peptidoglycan precursors .
Q. What quality control protocols ensure reproducibility in this compound-based glycopeptide antibiotic synthesis?
Implement orthogonal testing:
Q. How should longitudinal studies be designed to assess resistance development to this compound in clinical isolates?
Use serial passage assays: Expose bacteria (e.g., Enterococcus faecalis) to sub-inhibitory concentrations for 30 generations. Compare genomic mutations (via whole-genome sequencing) and phenotypic shifts (MIC changes). Include parallel controls without antibiotic pressure .
Q. What ethical and reporting standards are essential for publishing this compound research?
Follow CONSORT guidelines for in vivo studies (sample size justification, randomization) and MIAME standards for omics data. Disclose conflicts of interest and raw data availability in repositories like GenBank or ChEMBL. Cite primary literature (avoiding predatory journals) and use Zotero/Mendeley for reference management .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.